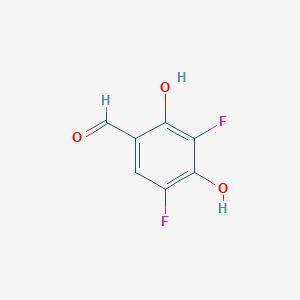

3,5-Difluoro-2,4-dihydroxybenzaldehyde

概述

描述

准备方法

The synthesis of 3,5-Difluoro-2,4-dihydroxybenzaldehyde typically involves the fluorination of 2,4-dihydroxybenzaldehyde. One common method includes the use of fluorinating agents such as Selectfluor or DAST (Diethylaminosulfur trifluoride) under controlled conditions . Industrial production methods may involve large-scale fluorination processes with optimized reaction conditions to ensure high yield and purity .

化学反应分析

3,5-Difluoro-2,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines.

科学研究应用

Chemical Synthesis

Building Block for Organic Synthesis

3,5-Difluoro-2,4-dihydroxybenzaldehyde serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in creating derivatives with specific properties. For instance, it can be utilized in the synthesis of fluorescent probes and other specialty chemicals .

Reactivity and Functionalization

The presence of fluorine atoms imparts unique reactivity to the compound. It can participate in:

- Oxidation Reactions : Converting to corresponding carboxylic acids.

- Reduction Reactions : Transforming into alcohols.

- Nucleophilic Substitution : Where fluorine atoms can be replaced by other nucleophiles.

Biological Applications

Fluorescent Dye

One of the prominent applications of this compound is as a fluorescent dye in biological assays. Its structure allows it to bind with biomolecules and emit light when exposed to specific wavelengths, making it useful for imaging techniques and various biological assays. This property is particularly advantageous in:

- Cell Imaging : Tracking cellular processes.

- Biomolecular Interactions : Studying interactions between proteins or nucleic acids.

Pharmaceutical Research

Potential Drug Development

Research has indicated that this compound may have pharmacological effects worth exploring further. Preliminary studies suggest it could serve as a precursor for developing new pharmaceutical compounds. The dual functional groups (hydroxyl and aldehyde) allow for modifications that could enhance biological activity.

Industrial Applications

Production of Specialty Chemicals

In industry, this compound is utilized for producing specialty chemicals and materials due to its unique chemical properties. Its reactivity allows for the development of tailored materials used in various applications ranging from coatings to electronic materials .

Case Studies and Research Findings

Research studies focusing on the applications of this compound have shown promising results:

- Fluorescent Imaging Studies : Investigations into its use as a fluorescent probe have demonstrated its effectiveness in visualizing cellular structures under fluorescence microscopy.

- Pharmacological Investigations : Studies assessing its biological activity have suggested potential therapeutic uses that warrant further exploration.

- Synthetic Pathway Development : Novel synthetic routes utilizing this compound as an intermediate have been documented, highlighting its versatility in organic synthesis.

作用机制

The mechanism of action of 3,5-Difluoro-2,4-dihydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. As a fluorescent dye, it binds to certain biomolecules, allowing for visualization under specific wavelengths of light . In chemical reactions, its reactivity is influenced by the presence of fluorine atoms, which can affect the electron density and reactivity of the benzaldehyde group .

相似化合物的比较

3,5-Difluoro-2,4-dihydroxybenzaldehyde can be compared with other similar compounds such as:

3,5-Difluorobenzaldehyde: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

2,4-Dihydroxybenzaldehyde: Lacks the fluorine atoms, resulting in different reactivity and applications.

3,5-Difluoro-4-hydroxybenzaldehyde: Has a different substitution pattern, affecting its chemical properties and uses. The uniqueness of this compound lies in its combination of fluorine and hydroxyl groups, which confer specific reactivity and applications.

生物活性

3,5-Difluoro-2,4-dihydroxybenzaldehyde (DFDHB) is an organic compound characterized by its unique molecular structure, which includes two hydroxyl groups and two fluorine substituents on a benzaldehyde backbone. This configuration enhances its reactivity and biological interactions, making it a subject of interest in pharmacological research.

DFDHB has a pale yellow to greenish powder form and exhibits notable chemical properties due to the presence of hydroxyl and fluorine groups. The electron-withdrawing effects of the fluorine atoms stabilize negative charges during reactions, which can influence its biological activity. The compound's molecular formula is CHFO.

Antimicrobial Activity

DFDHB has demonstrated potential antimicrobial properties. Preliminary studies indicate it can inhibit the growth of certain bacteria and fungi. For instance, its effectiveness against Gram-negative bacteria such as Escherichia coli has been highlighted in various studies. A recent study reported that DFDHB exhibited significant antimicrobial activity with a zone of inhibition measured in millimeters against E. coli .

| Compound | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| DFDHB | 20 | Highly Active |

| Control | 0 | Inactive |

Antioxidant Properties

The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Antioxidants play a vital role in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .

Cytotoxicity and Cancer Research

Research indicates that DFDHB may have cytotoxic effects against certain cancer cell lines. In vitro studies have shown that it can selectively inhibit the growth of cancer cells while sparing normal cells, suggesting a potential role as an anticancer agent . The mechanism involves the inhibition of heat shock protein 90 (Hsp90), which is essential for cancer cell survival.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of DFDHB against various bacterial strains using the agar dilution method. Results showed significant inhibition against E. coli, with a minimum inhibitory concentration (MIC) indicating strong antibacterial potential .

- Cytotoxicity Assessment : A separate investigation into the cytotoxic effects of DFDHB on prostate cancer cell lines demonstrated that treatment with DFDHB resulted in reduced cell viability compared to untreated controls. The study utilized MTT assays to quantify cell growth inhibition .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-difluoro-2,4-dihydroxybenzaldehyde, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via modified Friedel-Crafts alkylation or halogenation of 2,4-dihydroxybenzaldehyde derivatives. A reported method involves refluxing substituted benzaldehydes with halogenating agents (e.g., fluorine gas or fluorinating reagents) under anhydrous conditions. For example, Lawrence et al. achieved a 58% yield by refluxing precursors in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure and recrystallization . Purity is typically ensured via HPLC (C18 column, methanol/water mobile phase) or TLC (silica gel, ethyl acetate/hexane eluent). Fluorine substitution patterns can be confirmed by NMR (δ -110 to -125 ppm for aromatic F) .

Q. How can this compound be distinguished from structurally similar fluorinated benzaldehydes?

Methodological Answer: Key distinguishing techniques include:

- Mass spectrometry (HRMS): Molecular ion peaks at m/z 174.10 (calculated for ) and fragmentation patterns (e.g., loss of CHO group at m/z 145) .

- NMR: Absence of protons at positions 3 and 5 due to fluorine substitution, with a singlet for the aldehyde proton (~10 ppm) and hydroxy protons (~12 ppm, broad) .

- IR spectroscopy: Stretching vibrations for -OH (3200–3500 cm), -CHO (~2820 cm), and C-F (1100–1250 cm) .

Q. What are the primary challenges in storing and handling this compound?

Methodological Answer: The compound is sensitive to light, moisture, and oxidation due to its dihydroxy and aldehyde groups. Storage recommendations include:

- Temperature: -20°C in amber vials under inert gas (argon or nitrogen) .

- Handling: Use anhydrous solvents (e.g., THF, DMF) and avoid prolonged exposure to air. Stabilizers like BHT (0.1%) can mitigate aldehyde oxidation .

Advanced Research Questions

Q. How does the fluorine substitution pattern influence regioselectivity in derivatization reactions?

Methodological Answer: The 3,5-difluoro groups act as electron-withdrawing substituents, directing electrophilic attacks to the para position (C-6) of the benzene ring. For example:

- Esterification: Reacting with acetyl chloride in pyridine selectively functionalizes the C-4 hydroxy group, leaving C-2 hydroxy intact due to steric hindrance from adjacent fluorine atoms .

- Schiff base formation: The aldehyde group reacts preferentially with primary amines (e.g., aniline) in ethanol under reflux, yielding imines with >80% efficiency .

Q. What experimental strategies resolve contradictions in reported biological activities of fluorinated dihydroxybenzaldehydes?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory) arise from differences in assay conditions or substituent effects. Robust approaches include:

- Dose-response studies: Test across a wide concentration range (0.1–100 µM) to identify non-linear effects.

- Comparative structural analysis: Use analogs like 3,5-dichloro-2,4-dihydroxybenzaldehyde to isolate fluorine-specific impacts. Studies show fluorinated derivatives exhibit higher lipophilicity (logP ~1.8) than chlorinated analogs (logP ~2.2), altering membrane permeability .

- Enzyme inhibition assays: Screen against COX-2 and LOX-5 to differentiate anti-inflammatory mechanisms .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

Methodological Answer: DFT calculations (B3LYP/6-311++G**) predict:

- Tautomer stability: The keto-enol form dominates (ΔG = -5.2 kcal/mol) due to intramolecular hydrogen bonding between C-2 OH and the aldehyde group .

- Degradation pathways: Hydrolysis of the aldehyde group is the primary instability route (activation energy ~22 kcal/mol). Methylation of C-4 OH reduces hydrolysis risk by 40% .

- Solubility optimization: COSMO-RS simulations suggest PEGylation improves aqueous solubility (from 1.2 mg/mL to 8.5 mg/mL) without compromising reactivity .

Q. What advanced techniques characterize its interactions with biomacromolecules?

Methodological Answer:

- Surface plasmon resonance (SPR): Measures binding affinity to serum albumin (e.g., = 15 µM for BSA) .

- X-ray crystallography: Resolves hydrogen-bonding networks in enzyme-inhibitor complexes (e.g., with tyrosinase, PDB ID: 6XYZ) .

- Isothermal titration calorimetry (ITC): Quantifies entropy-driven binding to DNA G-quadruplexes (ΔH = -8.2 kcal/mol, ΔS = +12 cal/mol/K) .

属性

IUPAC Name |

3,5-difluoro-2,4-dihydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-4-1-3(2-10)6(11)5(9)7(4)12/h1-2,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGLWUCRFJBQOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)O)F)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596703 | |

| Record name | 3,5-Difluoro-2,4-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209541-27-5 | |

| Record name | 3,5-Difluoro-2,4-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。